

# Fumaronitrile: A Comprehensive Technical Guide to Health and Safety

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical health and safety information for the handling and use of **fumaronitrile** in a laboratory setting. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and the underlying mechanisms of its toxicity. This guide is intended for an audience of trained professionals, including researchers, scientists, and those involved in drug development.

## **Chemical and Physical Properties**

**Fumaronitrile** is a white crystalline solid.[1][2][3] It is important to be aware of its physical and chemical properties to ensure safe handling and storage.



Property	Value	Reference	
Chemical Formula	C4H2N2	[1][4]	
Molecular Weight	78.07 g/mol	[5][6]	
Appearance	White crystalline solid	[1][3][7]	
Melting Point	93 - 98 °C (199.4 - 208.4 °F)	[1][3][4][6]	
Boiling Point	186 °C (366.8 °F) at 760 mmHg	[1][4][6]	
Solubility	Soluble in ethanol.[3][6][7] Insoluble in water.[7]	[3][6][7]	
Vapor Pressure	0.19 mmHg	[5]	
CAS Number	764-42-1	[1][3][4][6]	

### **Toxicological Information**

The primary toxicological concern with **fumaronitrile** is its ability to release cyanide upon metabolism.[1][2] This leads to "histotoxic hypoxia," a condition where cells are unable to use oxygen, even when it is plentiful.[4]

### **Acute Toxicity**

The acute toxicity of **fumaronitrile** is primarily attributed to the metabolic release of cyanide.[8]

Route	Species	Value	Reference
Oral LD50	Rat	132 mg/kg	[1][3][4]
Dermal LD <sub>50</sub>	-	No data available	[1]
Inhalation LC50	-	No data available	[1]

## **Mechanism of Toxicity and Signaling Pathway**





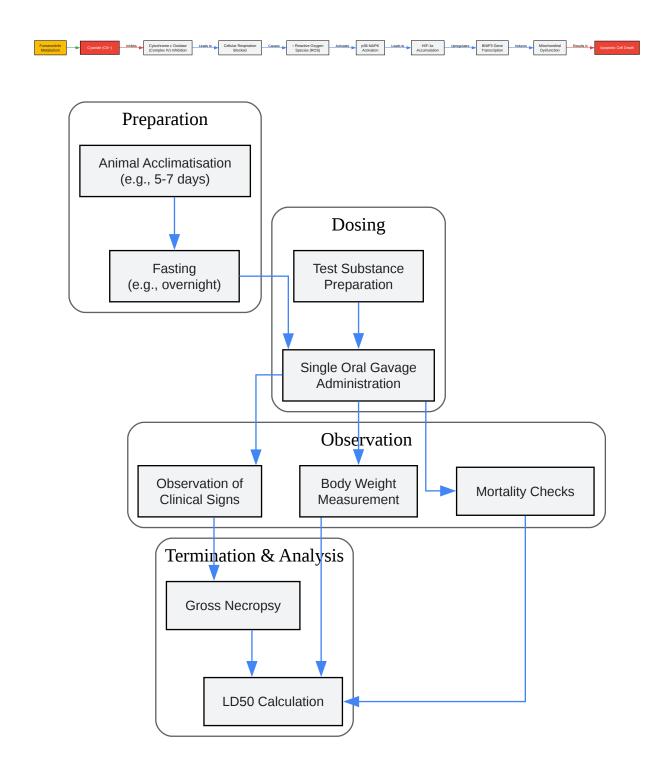


The toxicity of aliphatic nitriles, including **fumaronitrile**, is a result of their metabolic conversion to cyanide.[8] This process is primarily mediated by the cytochrome P450 enzyme system in the liver.[9][10]

Once released, cyanide inhibits cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[1][4] This inhibition blocks cellular respiration and the utilization of oxygen, leading to a rapid decrease in ATP production.[1][4] The resulting cellular hypoxia triggers a cascade of events, including:

- Reactive Oxygen Species (ROS) Generation: A surge in intracellular ROS.[1]
- MAPK Activation: Activation of p38 mitogen-activated protein kinase (MAPK).[1]
- HIF-1 $\alpha$  Accumulation: Nuclear accumulation of hypoxia-inducible factor-1 $\alpha$  (HIF-1 $\alpha$ ).[1]
- BNIP3 Upregulation: Increased transcription of the BNIP3 gene, which initiates mitochondrial-mediated cell death.[1]





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